molecular formula C28H24N2O4 B11548533 3,3'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)

3,3'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)

Cat. No.: B11548533
M. Wt: 452.5 g/mol
InChI Key: WSCXZIUGXQMTCU-UHFFFAOYSA-N
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Description

The compound 5-[(E)-({4’-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-2-METHOXYPHENOL is a complex organic molecule characterized by its multiple aromatic rings and functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of hydroxyl and methoxy groups, along with the imino and biphenyl structures, suggests that this compound may exhibit unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-({4’-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-2-METHOXYPHENOL typically involves multiple steps, including the formation of the biphenyl core, the introduction of the hydroxyl and methoxy groups, and the formation of the imino linkage. A common synthetic route may involve:

    Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated phenyl derivative and a boronic acid derivative.

    Introduction of Hydroxyl and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Imino Linkage: This step involves the condensation of an aldehyde with an amine to form the imino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(E)-({4’-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-2-METHOXYPHENOL would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-3-METHOXYBENZALDEHYDE: Similar in structure but lacks the biphenyl and imino groups.

    4,4’-DIHYDROXYBIPHENYL: Contains the biphenyl core but lacks the methoxy and imino groups.

    4-METHOXY-3-HYDROXYBENZALDEHYDE: Similar functional groups but lacks the biphenyl structure.

Uniqueness

The uniqueness of 5-[(E)-({4’-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-2-METHOXYPHENOL

Properties

Molecular Formula

C28H24N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

5-[[4-[4-[(3-hydroxy-4-methoxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C28H24N2O4/c1-33-27-13-3-19(15-25(27)31)17-29-23-9-5-21(6-10-23)22-7-11-24(12-8-22)30-18-20-4-14-28(34-2)26(32)16-20/h3-18,31-32H,1-2H3

InChI Key

WSCXZIUGXQMTCU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)O)O

Origin of Product

United States

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